![molecular formula C11H12N2 B11914363 1,2,3,4-Tetrahydropyrimido[1,2-a]indole](/img/structure/B11914363.png)
1,2,3,4-Tetrahydropyrimido[1,2-a]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydropyrimido[1,2-a]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and indole ring system, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole can be achieved through various methods. One common approach involves the annulation of a pyrimidine ring to 2-aminoindoles. This method typically involves a three-component reaction combining ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides. The reaction proceeds through a sequential combination of Sonogashira reaction with [3+3] cyclocondensation .
Another method involves the ytterbium-catalyzed cascade cyclization of indoles, terminal alkynes, and aromatic aldehydes . These methods provide efficient routes to synthesize this compound with good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydropyrimido[1,2-a]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen and pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydrosulfide, amines, and nitrovinyl derivatives are commonly employed.
Major Products
The major products formed from these reactions include oxo derivatives, tetrahydro derivatives, and various substituted pyrimidoindoles .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydropyrimido[1,2-a]indole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, its antifungal activity may be attributed to the inhibition of fungal enzymes involved in cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dimethyl-1,2,3,4-Tetrahydropyrimido[1,6-a]indole
- 2,4,5,7-Tetramethyl-1,2,3,4-Tetrahydropyrimido[1,6-a]indole
Uniqueness
1,2,3,4-Tetrahydropyrimido[1,2-a]indole is unique due to its specific ring fusion and substitution pattern, which contribute to its distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H12N2 |
|---|---|
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
1,2,3,4-tetrahydropyrimido[1,2-a]indole |
InChI |
InChI=1S/C11H12N2/c1-2-5-10-9(4-1)8-11-12-6-3-7-13(10)11/h1-2,4-5,8,12H,3,6-7H2 |
InChI-Schlüssel |
LTTZCFVATZIRBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=CC3=CC=CC=C3N2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


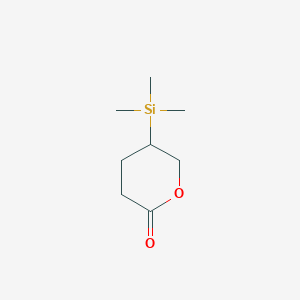
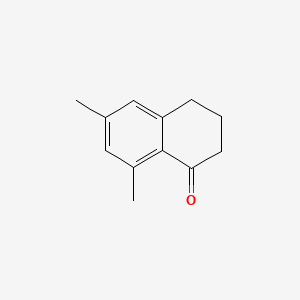
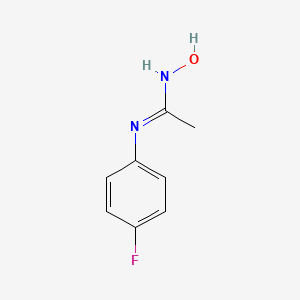

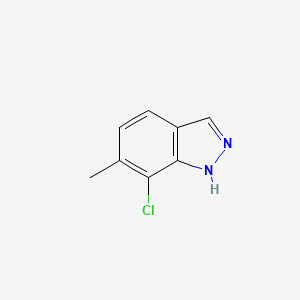
![(NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11914309.png)
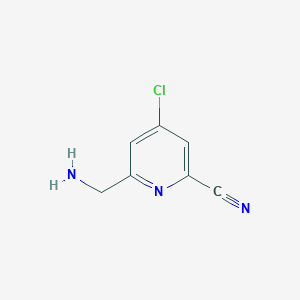
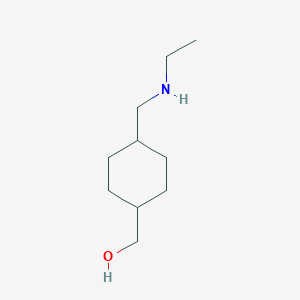

![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11914347.png)
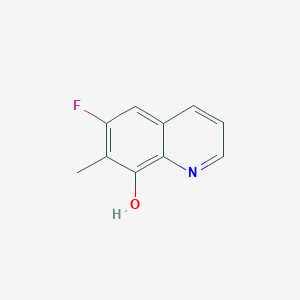
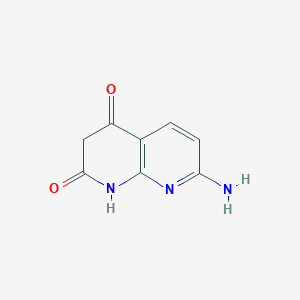
![7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11914352.png)

